molecular formula C14H13FN2O3S B11169296 Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11169296
M. Wt: 308.33 g/mol
InChI Key: IIWMBZNVTSTQHS-UHFFFAOYSA-N
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Description

Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves the reaction of ethyl 2-aminothiazole-4-acetate with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the fluorophenyl group play crucial roles in binding to the active site of the target protein, leading to inhibition or modulation of its activity. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the thiazole ring and the fluorophenyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a bioactive molecule with diverse applications in medicinal chemistry and pharmaceuticals.

Properties

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

ethyl 2-[2-[(2-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H13FN2O3S/c1-2-20-12(18)7-9-8-21-14(16-9)17-13(19)10-5-3-4-6-11(10)15/h3-6,8H,2,7H2,1H3,(H,16,17,19)

InChI Key

IIWMBZNVTSTQHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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